molecular formula C13H24O2 B15194886 2-Methyloctyl methacrylate CAS No. 67905-46-8

2-Methyloctyl methacrylate

Cat. No.: B15194886
CAS No.: 67905-46-8
M. Wt: 212.33 g/mol
InChI Key: MBKJMZOZZHUVLO-UHFFFAOYSA-N
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Description

2-Methyloctyl methacrylate is an organic compound with the chemical formula C13H24O2. It is an ester derived from methacrylic acid and 2-methyloctanol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloctyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for the efficient and controlled synthesis of the ester, minimizing side reactions and maximizing yield. The use of continuous flow reactors also enables the production of large quantities of the compound in a cost-effective manner .

Chemical Reactions Analysis

Types of Reactions

2-Methyloctyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyloctyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Utilized in the development of biocompatible materials for medical applications.

    Medicine: Employed in the formulation of drug delivery systems and medical devices.

    Industry: Used in the production of coatings, adhesives, and sealants

Mechanism of Action

The primary mechanism of action of 2-Methyloctyl methacrylate involves its polymerization to form polymers with desired properties. The methacrylate group undergoes radical polymerization, initiated by free radicals generated from initiators like AIBN or benzoyl peroxide. The resulting polymers can interact with various molecular targets and pathways, depending on their specific applications .

Comparison with Similar Compounds

2-Methyloctyl methacrylate can be compared with other methacrylate esters such as:

Uniqueness

This compound is unique due to its specific alkyl chain, which imparts distinct properties to the resulting polymers, such as improved flexibility and hydrophobicity. This makes it suitable for applications where these properties are desired .

Properties

CAS No.

67905-46-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-methyloctyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H24O2/c1-5-6-7-8-9-12(4)10-15-13(14)11(2)3/h12H,2,5-10H2,1,3-4H3

InChI Key

MBKJMZOZZHUVLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)COC(=O)C(=C)C

Origin of Product

United States

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